molecular formula C13H14ClNO3S2 B6641696 N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide

N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide

Cat. No. B6641696
M. Wt: 331.8 g/mol
InChI Key: FXEVAUDSTNFUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide, also known as CTX or ONO-2506, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has a range of biochemical and physiological effects that make it a promising candidate for further study. N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been found to inhibit the growth of tumor cells, reduce inflammation, protect neurons from damage, and improve endothelial function. N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide in lab experiments include its unique mechanism of action, its range of biochemical and physiological effects, and its potential use in a range of scientific research applications. The limitations of using N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide in lab experiments include its relatively complex synthesis method, its potential toxicity, and the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide, including:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Studies to determine the optimal dosage and administration of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide for different scientific research applications.
3. Investigation of the potential side effects and toxicity of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide.
4. Studies to determine the effectiveness of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide in combination with other drugs or therapies.
5. Investigation of the potential use of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide in other scientific research applications, such as inflammation and autoimmune diseases.
In conclusion, N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide or N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide is a promising candidate for scientific research due to its unique mechanism of action, range of biochemical and physiological effects, and potential use in a range of research applications. Further study is needed to fully understand its mechanism of action and potential side effects, but N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide involves a multi-step process that begins with the reaction of 2-chlorophenylacetonitrile with ethylene oxide to form 2-(2-chlorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with 5-methylthiophene-2-sulfonyl chloride to form the final product, N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been studied for its potential use in a range of scientific research applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been found to inhibit the growth of tumor cells and enhance the effectiveness of chemotherapy drugs. In neuroprotection research, N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been found to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease research, N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide has been found to improve endothelial function and reduce inflammation in the blood vessels.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c1-9-6-7-13(19-9)20(17,18)15-8-12(16)10-4-2-3-5-11(10)14/h2-7,12,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEVAUDSTNFUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide

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